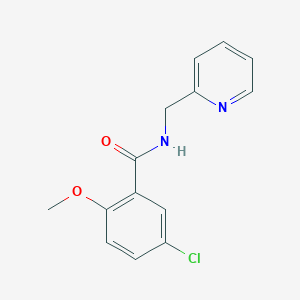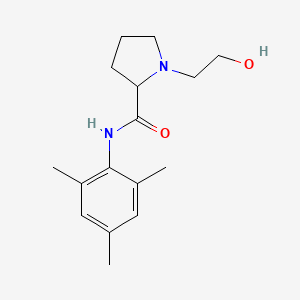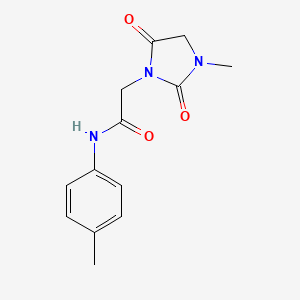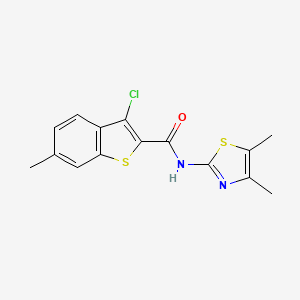![molecular formula C15H25ClN2 B5595429 5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5595429.png)
5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex heterocyclic compounds often involves multi-step reactions, utilizing specific reagents and conditions tailored to achieve the desired chemical architecture. For example, the synthesis of related compounds has been achieved through reactions that involve the formation of key intermediate structures, followed by further functional group transformations and cyclizations (Sakoda, Kamikawaji, & Seto, 1992). Such processes underscore the intricate methodologies required to synthesize structurally complex molecules like "5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole".
Molecular Structure Analysis
The molecular structure of complex heterocyclic compounds is pivotal for understanding their chemical reactivity and interactions. For compounds within this chemical class, crystallographic studies have provided detailed insights into their three-dimensional conformations, highlighting features such as ring conformations and the presence of stereogenic centers, which can significantly influence their chemical and biological properties (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving "5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole" and its analogs can be highly diverse, depending on the functional groups present and the reaction conditions employed. For instance, reactions with primary and secondary alkylamines can lead to novel compounds through mechanisms involving nucleophilic substitution and cyclization processes (Lee & Kim, 1993). Such reactions highlight the compound's versatility in chemical synthesis.
Physical Properties Analysis
The physical properties of "5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole", such as melting point, solubility, and crystal structure, are crucial for its handling and application in various domains. Crystallographic analysis provides valuable data on the compound's solid-state structure, offering insights into its stability, solubility, and potential intermolecular interactions (Li et al., 2005).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, is essential for applying "5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole" in scientific research and practical applications. Research into related compounds has shed light on their reactivity patterns, providing a foundation for predicting the behavior of "5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole" in various chemical contexts (Mamedov et al., 2019).
Propiedades
IUPAC Name |
5-chloro-2-(2-piperidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2/c16-15-5-4-13-11-18(12-14(13)10-15)9-8-17-6-2-1-3-7-17/h5,13-14H,1-4,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVWASTSFNHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2CC3CC=C(CC3C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5595351.png)

![3,4-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5595364.png)



![1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-phenylpiperidine](/img/structure/B5595385.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(trifluoromethyl)benzamide](/img/structure/B5595390.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}benzamide](/img/structure/B5595400.png)

![2-[(4-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5595411.png)
![4-[(2,4-dichlorophenoxy)acetyl]morpholine](/img/structure/B5595419.png)
![2-[(3-fluorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B5595431.png)